![molecular formula C13H20N2O5S B049026 N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid CAS No. 161314-17-6](/img/structure/B49026.png)
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid
Overview
Description
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid is a compound that has been studied in the context of matrix metalloproteinase inhibitors (MMPIs). It is particularly notable in the field of biochemistry for its interactions with enzymes like matrix metalloproteinases (MMPs) (Bertini et al., 2005).
Synthesis Analysis
This compound has been synthesized and studied in various structural forms. For instance, the synthesis of hydroxamic acids from carboxylic acids has been demonstrated, which is relevant to the synthesis of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through techniques like X-ray diffraction. For example, the structure of this compound as an adduct has been solved in the crystalline state at high resolution, providing insights into its molecular conformation (Bertini et al., 2005).
Chemical Reactions and Properties
In terms of its chemical reactions and properties, N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid is known for its interactions with enzymes like MMPs. It belongs to a class of compounds that have been studied for their potential in inhibiting such enzymes, which are crucial in various physiological and pathological processes (Nativi et al., 2015).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of this compound are limited, its physical properties can be inferred from its molecular structure and synthesis methods. The crystalline structures obtained from X-ray diffraction studies give insights into its physical state and stability (Bertini et al., 2005).
Chemical Properties Analysis
The chemical properties of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, particularly its role as an inhibitor of MMPs, highlight its potential in biochemical applications. Its reactivity and interactions with other molecules, especially in the context of enzyme inhibition, are key aspects of its chemical properties (Nativi et al., 2015).
Scientific Research Applications
Bacterial Collagenase and Matrix Metalloproteinase Inhibitors : These compounds show promise as potent inhibitors of bacterial collagenase and matrix metalloproteinases (MMPs). This suggests potential applications in pharmaceuticals and biotechnology for treating conditions involving these enzymes (Scozzafava & Supuran, 2000).
Carbonic Anhydrase Inhibitors : They have been found to effectively inhibit carbonic anhydrase isozymes I, II, and IV. This indicates potential pharmaceutical applications in diseases where these isozymes are implicated (Scozzafava & Supuran, 2000).
Anti-Aging and Anti-Inflammatory Applications : Certain hydroxamate derivatives, including those similar to N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, are potential inhibitors of Clostridium histolyticum collagenase. This opens up possibilities for their use in anti-aging and anti-inflammatory treatments (Scozzafava & Supuran, 2000).
Enzyme Activation in Drug Development : N-acetyl, N-propionyl, and N-methoxyacetyl derivatives have shown high transacylating and electrophile-generating activity, indicating their relevance in the activation of enzymes for drug development (Yeh & Hanna, 1982).
SARS-CoV-2 Inhibition : Recent research has also explored the potential of related hydroxamic acid compounds as inhibitors of SARS-CoV-2, specifically targeting the 3CLpro enzyme of the virus (Hariono et al., 2021).
properties
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXORZYIXSWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid | |
CAS RN |
161314-17-6 | |
Record name | NNGH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NNGH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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